molecular formula C11H9B B1331382 1-Bromo-5-methylnaphthalene CAS No. 20366-59-0

1-Bromo-5-methylnaphthalene

Cat. No. B1331382
CAS RN: 20366-59-0
M. Wt: 221.09 g/mol
InChI Key: QFRWNUJVZXCUJG-UHFFFAOYSA-N
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Description

1-Bromo-5-methylnaphthalene is a chemical compound that is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the fifth position of the naphthalene ring system. This compound is of interest in various chemical syntheses and reactions due to its structural properties.

Synthesis Analysis

The synthesis of 1-Bromo-5-methylnaphthalene has been achieved through a Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, which is generated from 1,3-dibromobenzene and lithium diisopropylamide (LDA). This reaction produces a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation yield 1-Bromo-5-methylnaphthalene in high yields .

Molecular Structure Analysis

While the specific molecular structure analysis of 1-Bromo-5-methylnaphthalene is not detailed in the provided papers, the structure can be inferred from its synthesis and general knowledge of naphthalene derivatives. The presence of a bromine atom and a methyl group on the naphthalene ring system would influence its reactivity and physical properties.

Chemical Reactions Analysis

1-Bromo-5-methylnaphthalene can be used as a precursor in various chemical reactions. For instance, it can undergo palladium-catalyzed amination under microwave conditions to form 1-aminonaphthalenes, which are prepared in good yields . This demonstrates the compound's utility in forming aminated derivatives, which are valuable in pharmaceutical and material sciences.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis Processes

Reactivity and Selectivity in Chemical Reactions

The reactivity of 1-bromo-5-methylnaphthalene in chemical reactions demonstrates significant potential. For instance, its derivatives showed varying π-facial selectivity when reacting with singlet oxygen, influenced by the substituents at the stereogenic center (W. Adam & M. Prein, 1994).

Applications in Spectroscopy

1-Methylnaphthalene, a related compound, is extensively used as a laser-induced fluorescence (LIF) tracer for imaging in internal combustion engines. Research on its stability and reaction properties under various conditions is crucial for accurate measurement results (Peter Fendt et al., 2020).

Catalytic Reactions

The compound has also been studied in catalytic reactions. For example, in the hydrogenation of 1-methylnaphthalene, a high conversion rate of 98% to methyldecalins was achieved using specific catalysts (B. Demirel & W. Wiser, 1996).

Material Science Applications

In material science, it has been used in the synthesis of high-softening-point methylene-bridged pitches. This process involves the reaction of 1-methylnaphthalene with bromine under visible light irradiation, followed by a thermal reaction to produce high-quality carbonaceous pitches (Chuanzhang Ge et al., 2015).

Toxicology Studies

Although outside the primary scope of this query, it's important to note that related compounds like 1-methylnaphthalene have been studied for their toxicological effects. For instance, inhalation toxicity studies in rats have provided insights into the potential health risks associated with exposure to these compounds (Yong-Soon Kim et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, clothing, and eye/face protection .

Relevant Papers The synthesis and properties of 1-Bromo-5-methylnaphthalene have been discussed in several papers . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.

properties

IUPAC Name

1-bromo-5-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRWNUJVZXCUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296995
Record name 1-bromo-5-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-methylnaphthalene

CAS RN

20366-59-0
Record name 20366-59-0
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Record name 1-bromo-5-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-5-methylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
EO Onyango, AR Kelley, DC Qian… - The Journal of Organic …, 2015 - ACS Publications
The Diels–Alder reaction between 2-methylfuran and 3-bromobenzyne (3), which was generated under mild conditions from 1,3-dibromobenzene and lithium diisopropylamide (LDA), …
Number of citations: 5 pubs.acs.org
W Davies, JR Wilmshurst - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… (This synthesis of 1-bromo-5-methylnaphthalene is shorter and more convenient than that from 1-amino-5-methylnaphthalene via the diazonium mercuric bromide coinplex, though the …
Number of citations: 8 pubs.rsc.org
WK Hartmann - 1997 - search.proquest.com
Novel physical and chemical processes can be studied with supramolecular assemblies. Molecular recognition allows one to design an active site in a supramolecular assembly to …
Number of citations: 2 search.proquest.com
AK Woodbrey, EO Onyango, M Pellegrini… - Scientific Reports, 2017 - nature.com
Vibrio cholerae is responsible for the diarrheal disease cholera that infects millions of people worldwide. While vaccines protecting against cholera exist, and oral rehydration therapy is …
Number of citations: 16 www.nature.com
AK Woodbrey, EO Onyango, G Kovacikova, FJ Kull… - Biochemistry, 2018 - ACS Publications
We have previously designed and synthesized small-molecule inhibitors that reduce Vibrio cholerae virulence in vitro by targeting the transcription factor ToxT. Here we report the …
Number of citations: 8 pubs.acs.org
A Tribute - Organic Chemistry, 2018 - arkat-usa.org
… Onyango, EO; Kelley, AR; Qian, DC; Gribble, GW Novel Synthesis of 1-Bromo-8methylnaphthalene and 1-Bromo-5-methylnaphthalene. J. Org. …
Number of citations: 2 www.arkat-usa.org
MM Ferris, MO McCabe, LG Doan… - Analytical …, 2002 - ACS Publications
Virus detection and enumeration has become increasingly important in fields ranging from medicine and biotechnology to environmental science. Although there are a wide variety of …
Number of citations: 42 pubs.acs.org
P Sennu, M Christy, V Aravindan, YG Lee… - Chemistry of …, 2015 - ACS Publications
We report the synthesis of two-dimensional (2D) Co 3 S 4 in a nanothickness sheetlike morphology via simple hydrothermal process and its application to electrochemical energy-…
Number of citations: 132 pubs.acs.org
JM Heerding - 1991 - search.proquest.com
The first Chapter of this dissertation presents methodology developed as the first general synthetic route to both monocyclic and polycyclic hydroxyquinones. Methodology for the …
Number of citations: 2 search.proquest.com
ML Wise, M Urbansky, GL Helms… - Journal of the …, 2002 - ACS Publications
Regiospecifically labeled geranyl diphosphates ((2E,6E)-[1,1,8,8,8- 2 H 5 ]- and (2E,6Z)-[1,1,9,9,9- 2 H 5 ]-GDP) and D 2 O incorporation, in concert with NMR spectrometry, were …
Number of citations: 26 pubs.acs.org

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